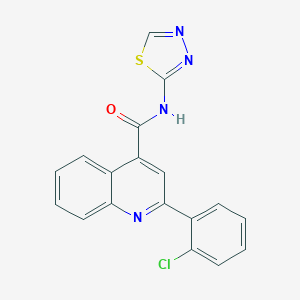
2-(2-chlorophenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide, commonly known as CTQ, is a synthetic compound that belongs to the quinoline family. It is a potent inhibitor of cancer cell growth and proliferation, making it a promising candidate for cancer therapy.
作用机制
CTQ's mechanism of action involves the inhibition of several key signaling pathways involved in cancer cell growth and proliferation. It inhibits the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. CTQ also activates the caspase-3 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
CTQ has been shown to have several biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits key signaling pathways involved in cancer cell survival and proliferation. CTQ has also been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One advantage of CTQ is its potent anti-cancer properties, which make it a promising candidate for cancer therapy. However, CTQ's low solubility in water and poor bioavailability are limitations for lab experiments. Its synthesis method is also complex, which may limit its widespread use in research.
未来方向
There are several future directions for CTQ research. One area of interest is the development of more efficient synthesis methods to improve its solubility and bioavailability. Another area of interest is the study of CTQ's effects on other signaling pathways involved in cancer cell growth and proliferation. Additionally, the use of CTQ in combination with other anti-cancer drugs is an area of potential research.
合成方法
The synthesis of CTQ involves the reaction of 2-chlorobenzoic acid with thiosemicarbazide to form 2-(2-chlorophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide. This intermediate is then reacted with 2-chloroquinoline-4-carboxylic acid to form CTQ. The overall yield of this synthesis method is around 60%.
科学研究应用
CTQ has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. CTQ induces apoptosis, or programmed cell death, in cancer cells by activating the caspase-3 pathway. It also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell survival and proliferation.
属性
产品名称 |
2-(2-chlorophenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide |
|---|---|
分子式 |
C18H11ClN4OS |
分子量 |
366.8 g/mol |
IUPAC 名称 |
2-(2-chlorophenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C18H11ClN4OS/c19-14-7-3-1-6-12(14)16-9-13(11-5-2-4-8-15(11)21-16)17(24)22-18-23-20-10-25-18/h1-10H,(H,22,23,24) |
InChI 键 |
YKRJUXQARPUUSX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)NC4=NN=CS4 |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)NC4=NN=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{2-[(Allylamino)methyl]-4,6-dichlorophenoxy}acetamide](/img/structure/B262085.png)

![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine](/img/structure/B262087.png)

![N-(2-furylmethyl)-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B262089.png)

![1-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}-4-methylpiperazine](/img/structure/B262101.png)
![9-[4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B262102.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B262103.png)
![(2R)-2-[(4-methylphenyl)methylamino]butan-1-ol](/img/structure/B262104.png)
![2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B262106.png)

![3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B262112.png)
![Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B262122.png)